The Chemical Properties, Synthesis, and Applications of Tributyl(2-cyclopropylethynyl)-stannane in Advanced Cross-Coupling
The Chemical Properties, Synthesis, and Applications of Tributyl(2-cyclopropylethynyl)-stannane in Advanced Cross-Coupling
Executive Summary
Tributyl(2-cyclopropylethynyl)-stannane (CAS 254108-69-5) is a highly specialized organotin reagent utilized extensively in modern organic synthesis and drug discovery. As an alkynylstannane, it serves as a premier nucleophilic coupling partner in palladium-catalyzed Stille cross-coupling reactions. The incorporation of a cyclopropylethynyl moiety into pharmaceutical scaffolds is a proven strategy to enhance metabolic stability, modulate lipophilicity, and improve receptor binding affinity. This whitepaper provides an in-depth technical analysis of its physicochemical properties, de novo synthesis, mechanistic behavior in catalytic cycles, and field-proven protocols for drug development applications.
Physicochemical Data & Structural Profile
Understanding the physical properties of Tributyl(2-cyclopropylethynyl)-stannane is critical for optimizing reaction conditions, storage, and downstream purification.
| Property | Value / Description |
| Chemical Name | Tributyl(cyclopropylethynyl)stannane |
| CAS Number | 254108-69-5 |
| Molecular Formula | C₁₇H₃₂Sn |
| Molecular Weight | 355.15 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Structural Class | Alkynylstannane / Organotin compound |
| Reactivity Profile | Nucleophilic alkynylating agent; susceptible to protodestannylation under strongly acidic conditions. |
De Novo Synthesis: The Cyclization-Stannylation Cascade
Mechanistic Causality
The synthesis of Tributyl(2-cyclopropylethynyl)-stannane from 5-chloropentyne is a masterclass in cascade reactivity. The protocol relies on the precise stoichiometric addition of n-Butyllithium (n-BuLi). The causality behind the experimental design is twofold:
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First Equivalent of n-BuLi: Acts as a strong base to deprotonate the terminal alkyne, forming a stable alkynyl lithium intermediate.
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Second Equivalent of n-BuLi: Triggers an intramolecular cyclization via halogen-metal exchange or direct
-alkylation, displacing the chloride leaving group to form the highly strained cyclopropyl ring.
Temperature control is the critical self-validating parameter here. The reaction must be maintained below 10 °C during the addition phase to suppress intermolecular coupling or premature elimination pathways.
Step-by-Step Synthesis Protocol
The following protocol is adapted from established methodologies for synthesizing [1]:
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Preparation: Charge an oven-dried Schlenk flask with a solution of n-butyllithium (2.5 M in hexanes, 2.05 eq) in anhydrous THF under a nitrogen atmosphere. Cool the system to -10 °C using an ice/salt bath.
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Addition: Add 5-chloropentyne (1.0 eq) dropwise. Crucial: Monitor the internal temperature and adjust the addition rate to ensure it does not exceed 10 °C.
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Cyclization: Once the addition is complete, remove the cooling bath. Allow the reaction to warm to room temperature and stir for 6 hours. This duration ensures the complete kinetic conversion of the primary chloride into the cyclopropyl ring.
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Stannylation: Add tributyltin chloride (1.1 eq) dropwise. Stir the mixture overnight at room temperature to allow for complete nucleophilic substitution.
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Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.
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Isolation: Concentrate via rotary evaporation. The product can be used crude in many applications or purified via vacuum distillation (Typical Yield: ~82%).
Fig 1: Reaction workflow for the cyclization-stannylation cascade of 5-chloropentyne.
Mechanistic Paradigm: The Alkynyl Stille Coupling
The Isomerization Bottleneck and the "Copper Effect"
While the classic Stille coupling mechanism (Oxidative Addition
Following the transmetalation of the cyclopropylethynyl group to the Pd(II) center, a trans-diorganopalladium complex is formed. For reductive elimination to occur, this complex must undergo a trans-to-cis isomerization. In alkynyl systems, this isomerization is notoriously slow and often acts as the rate-limiting step, effectively trapping the active catalyst and depressing yields[2].
To circumvent this, modern protocols employ the "Copper Effect" [3]. The addition of catalytic Cu(I) salts (e.g., CuI or CuTC) dramatically accelerates the reaction. Copper serves two potential mechanistic roles:
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Phosphine Scavenging: Cu(I) coordinates with free phosphine ligands dissociated from the Pd center, creating a coordinatively unsaturated Pd(II) species that isomerizes rapidly.
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Pre-Transmetalation: The stannane first transmetalates to copper (Sn
Cu), forming a highly reactive copper acetylide. This intermediate then undergoes a rapid transmetalation with the Pd(II) complex, bypassing the sluggish Pd-Sn exchange entirely.
Fig 2: Stille catalytic cycle highlighting the rate-limiting isomerization step.
Experimental Protocol: Stille Cross-Coupling Workflow
Self-Validating Methodology
To successfully couple Tributyl(2-cyclopropylethynyl)-stannane with an aryl halide, rigorous exclusion of oxygen and strategic workup procedures are required. Oxygen must be excluded to prevent the Glaser-type homocoupling of the alkyne and the oxidation of the Pd(0) catalyst.
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Reaction Setup: In a Schlenk tube, combine the aryl halide (1.0 eq), Tributyl(2-cyclopropylethynyl)-stannane (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
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Solvent & Degassing: Add anhydrous DMF or Toluene. Perform three consecutive freeze-pump-thaw cycles to rigorously deoxygenate the system.
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Thermal Activation: Heat the reaction mixture to 80–100 °C for 12–24 hours under an argon atmosphere. Monitor the consumption of the aryl halide via LC-MS.
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Self-Validating Tin Removal (Workup): Cool the reaction to room temperature and add a saturated aqueous solution of Potassium Fluoride (KF). Stir vigorously for 30 minutes.
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Causality: The fluoride ions react with the tributyltin halide byproduct to form polymeric tributyltin fluoride (Bu₃SnF).
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Validation: The appearance of a dense white precipitate visually confirms the successful sequestration of the toxic tin species.
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Purification: Filter the suspension through a tightly packed pad of Celite. Extract the filtrate with Ethyl Acetate, wash with water and brine to remove DMF, dry over Na₂SO₄, and purify the concentrated residue via silica gel flash chromatography.
Applications in Drug Development
The cyclopropylethynyl motif provided by this stannane is highly valued in medicinal chemistry. It has been successfully utilized in the synthesis of[4]. Furthermore, it is a critical building block in the development of NK-1 (tachykinin) receptor antagonists[1]. These antagonists are potent therapeutic candidates for treating major depressive disorder, anxiety, emesis, and inflammatory bowel disease, where the cyclopropyl group provides a rigid, metabolically robust steric shield that enhances the drug's pharmacokinetic profile.
References
- Source: WIPO (PCT) / Google Patents (WO2003091226A1 / US7320994B2)
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Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity Source: Journal of the American Chemical Society (JACS) URL:[Link]
- Source: Google Patents (US20020099208A1)
